![molecular formula C19H15ClN2O3 B13575437 ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)
ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate is an organic compound with a complex structure that includes a benzoate ester, a chlorophenyl group, and a cyanopropenamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzaldehyde with malononitrile to form a 2-cyanoprop-2-enamide intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反应分析
Types of Reactions
Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or other reduced forms of the compound.
科学研究应用
Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism by which ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Ethyl 4-[3-(2-bromophenyl)-2-cyanoprop-2-enamido]benzoate
- Ethyl 4-[3-(2-fluorophenyl)-2-cyanoprop-2-enamido]benzoate
- Ethyl 4-[3-(2-methylphenyl)-2-cyanoprop-2-enamido]benzoate
Uniqueness
Ethyl 4-[3-(2-chlorophenyl)-2-cyanoprop-2-enamido]benzoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H15ClN2O3 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
ethyl 4-[[(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-25-19(24)13-7-9-16(10-8-13)22-18(23)15(12-21)11-14-5-3-4-6-17(14)20/h3-11H,2H2,1H3,(H,22,23)/b15-11+ |
InChI 键 |
LICWETCLRVZZEO-RVDMUPIBSA-N |
手性 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)


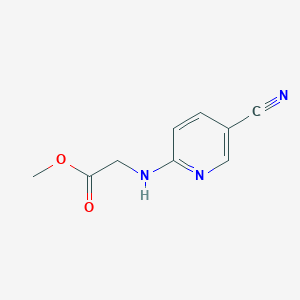

![1,3-Dioxoisoindolin-2-YL spiro[3.5]nonane-7-carboxylate](/img/structure/B13575397.png)
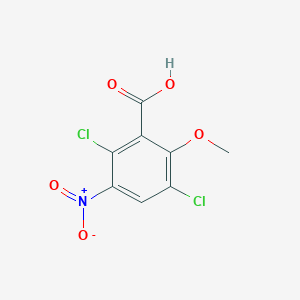
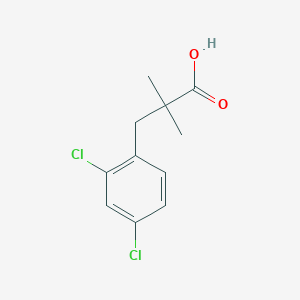


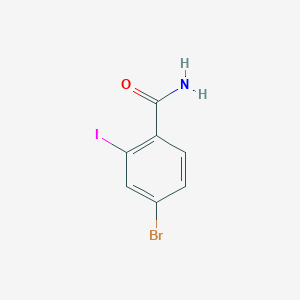
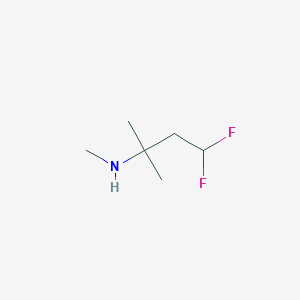
![5-Methyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B13575429.png)

